3-(Trifluorométhyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

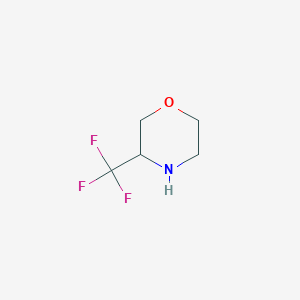

3-(Trifluoromethyl)morpholine is a heterocyclic organic compound characterized by the presence of a morpholine ring substituted with a trifluoromethyl group at the third position

Applications De Recherche Scientifique

3-(Trifluoromethyl)morpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

Mécanisme D'action

Target of Action

Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities . More research is needed to identify the specific targets of 3-(Trifluoromethyl)morpholine.

Mode of Action

It’s known that morpholine derivatives can act as irreversible tyrosine-kinase inhibitors with activity against her-2, egfr, and erbb-4

Biochemical Pathways

Morpholine derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways . More research is needed to elucidate the specific pathways affected by 3-(Trifluoromethyl)morpholine and their downstream effects.

Pharmacokinetics

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein

Result of Action

Morpholine derivatives have been associated with a variety of pharmacological activities, suggesting they may have multiple molecular and cellular effects

Action Environment

The success of suzuki–miyaura (sm) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent

Analyse Biochimique

Biochemical Properties

It is known that the trifluoromethyl group in the molecule can act as an electron-withdrawing group via the inductive effect but also a weak pi donor through interaction of the fluorine lone pair with the radical center’s SOMO .

Cellular Effects

Morpholine derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties

Molecular Mechanism

It is known that the Suzuki–Miyaura (SM) coupling reaction, which involves the use of organoboron reagents, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of a compound can significantly impact its long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of a compound can vary with different dosages, and high doses can potentially lead to toxic or adverse effects

Metabolic Pathways

It is known that morpholine degradation is completed primarily by the Mycobacterium genus

Transport and Distribution

It is known that the transport and distribution of a compound can significantly impact its localization or accumulation

Subcellular Localization

It is known that the subcellular localization of a compound can significantly impact its activity or function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)morpholine typically involves the introduction of the trifluoromethyl group into the morpholine ring. One common method is the reaction of morpholine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored to introduce the trifluoromethyl group into the morpholine ring with high selectivity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Trifluoromethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Trifluoromethyl)morpholine can yield N-oxides, while reduction can lead to the formation of morpholine derivatives with different substituents .

Comparaison Avec Des Composés Similaires

Morpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

3-(Trifluoromethyl)pyridine: Another trifluoromethyl-substituted heterocycle with distinct reactivity and applications.

Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used in different contexts.

Uniqueness: 3-(Trifluoromethyl)morpholine is unique due to the combination of the morpholine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Activité Biologique

3-(Trifluoromethyl)morpholine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

3-(Trifluoromethyl)morpholine features a morpholine ring with a trifluoromethyl group at the third carbon position. The molecular formula is C5H8F3N, and its structure enhances lipophilicity and metabolic stability, which are crucial for drug development. The trifluoromethyl group is known to influence electronic properties, making it a valuable modification in drug design.

Biological Activity

The biological activity of 3-(Trifluoromethyl)morpholine has been explored in various studies, highlighting its potential as a pharmaceutical agent. Key findings include:

- Medicinal Chemistry Applications : The compound's trifluoromethyl substitution may enhance the efficacy of drugs by improving their pharmacokinetic profiles. For instance, fluorinated compounds often exhibit increased metabolic stability and bioavailability .

- Inhibition Studies : Research indicates that the presence of the trifluoromethyl group can significantly enhance the potency of compounds against specific biological targets. For example, SAR (Structure-Activity Relationship) studies have shown that trifluoromethyl-substituted compounds can increase inhibition rates compared to non-fluorinated analogs .

Data Table: Comparison of Morpholine Derivatives

| Compound Name | Structure Type | Unique Feature | Biological Activity |

|---|---|---|---|

| 3-(Trifluoromethyl)morpholine | Saturated heterocycle | Trifluoromethyl substitution at C3 | Potential anticancer activity |

| 2,6-Difluoromorpholine | Saturated heterocycle | Contains two fluorine atoms | Enhanced receptor binding |

| 4-Trifluoromethylmorpholine | Saturated heterocycle | Trifluoromethyl substitution at C4 | Improved pharmacological properties |

| (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine | Complex morpholine derivative | Additional phenyl groups enhancing specificity | Targeted cancer therapy applications |

Case Studies

- Anticancer Activity : A study evaluated various morpholine derivatives for their anticancer properties against non-small cell lung carcinoma (NSCLC) cell lines. The results indicated that derivatives with trifluoromethyl groups displayed significant cytotoxicity, with IC50 values ranging from 1.48 to 47.02 µM . This suggests that 3-(Trifluoromethyl)morpholine could be a promising candidate for further development in cancer therapeutics.

- Receptor Binding Studies : Another investigation focused on the binding affinity of trifluoromethyl-substituted morpholines to specific receptors involved in cancer progression. The results demonstrated enhanced binding characteristics compared to their non-fluorinated counterparts, indicating that the trifluoromethyl group plays a critical role in receptor interactions .

Synthesis Methods

The synthesis of 3-(Trifluoromethyl)morpholine can be achieved through several methods, including:

- Direct Fluorination : Utilizing trifluoromethylating agents such as trifluoromethylsilane or sodium trifluoroacetate to introduce the trifluoromethyl group into the morpholine structure.

- Chiral Auxiliary Methods : Employing chiral auxiliaries in asymmetric synthesis to produce enantiopure forms of the compound, which may exhibit different biological activities.

Propriétés

IUPAC Name |

3-(trifluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLADYDPROMQLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.